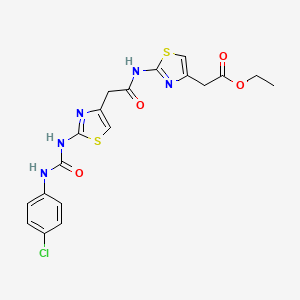
Ethyl-2-(2-(2-(2-(3-(4-Chlorphenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C19H18ClN5O4S2 and its molecular weight is 479.95. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Membranselektivität: Optimale Membranselektivität liegt bei pH 7 vor, mit Na+ zu Uran(VI)-Ionenverhältnissen von 190 für NF90 und 100 für NF270 .
- Anwendungen: Forscher erforschen sein Potenzial als bioaktiver Wirkstoff in verschiedenen Formulierungen, einschließlich Nutrazeutika. Seine Auswirkungen auf Gesundheit und Wohlbefinden sind von Interesse .
Uraniumkontaminationsminderung
Bioaktive Forschung
Biologische Aktivität
Ethyl 2-(2-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate, a thiazole derivative, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound is characterized by a complex thiazole structure with multiple functional groups that contribute to its biological activity. The synthesis typically involves the reaction of ethyl thiazole-4-carboxylate with 4-chlorophenyl isocyanate under reflux conditions in solvents like dichloromethane. This method allows for the formation of the desired product through purification techniques such as column chromatography .
The biological activity of Ethyl 2-(2-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is primarily attributed to its interaction with specific molecular targets within cells. It has been observed to inhibit various enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties. Additionally, it may exhibit antimicrobial and antifungal activities, which are common among thiazole derivatives .
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, compounds with similar structures have demonstrated effective inhibition against pathogens like Staphylococcus aureus and Candida albicans, making them candidates for further development as antimicrobial agents .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Thiazole derivatives have been linked to the inhibition of cancer cell proliferation in various studies. For example, related compounds have shown IC50 values in the nanomolar range against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), indicating strong cytotoxic effects .
Data Summary
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Not specified | |
| Antifungal | Candida albicans | Not specified | |
| Anticancer (MCF-7) | Breast Cancer | ~17 nM | |
| Anticancer (HT-29) | Colon Cancer | ~9 nM |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiazole derivatives similar to Ethyl 2-(2-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate against clinical isolates. Results indicated significant inhibition at low concentrations, supporting its potential as a therapeutic agent against resistant strains.
- Anticancer Activity : In a preclinical trial involving various cancer cell lines, derivatives of this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity highlights its potential for development into a targeted cancer therapy.
Eigenschaften
IUPAC Name |
ethyl 2-[2-[[2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O4S2/c1-2-29-16(27)8-14-10-30-18(23-14)24-15(26)7-13-9-31-19(22-13)25-17(28)21-12-5-3-11(20)4-6-12/h3-6,9-10H,2,7-8H2,1H3,(H,23,24,26)(H2,21,22,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNOSKFPZCCQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














